molecular formula C5H4N2O4 B570803 5-Nitrofuran-3-carboxamide CAS No. 118739-51-8

5-Nitrofuran-3-carboxamide

Cat. No.: B570803
CAS No.: 118739-51-8
M. Wt: 156.097
InChI Key: GVIXBLJYKVYGJN-UHFFFAOYSA-N
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Description

5-Nitrofuran-3-carboxamide is a chemical compound based on the nitrofuran scaffold, a structure known for its significant biological activity in scientific research. Nitrofuran derivatives have been extensively investigated for their potent effects against a range of pathogens. The core mechanism of action for 5-nitrofuran compounds involves their role as prodrugs. They are selectively activated by bacterial or protozoan nitroreductase (NTR) enzymes, primarily oxygen-insensitive type I NTRs found in prokaryotes and some parasites. This activation, a series of two-electron reductions, generates cytotoxic metabolites that lead to bacterial cell death . This targeted activation mechanism underpins the research value of this compound class. Research into 5-nitrofuran derivatives has shown they possess notable antibacterial properties, particularly against drug-resistant strains highlighted in the ESKAPE pathogen panel. Studies on similar 5-nitrofuran-tagged molecules have demonstrated that combining the nitrofuran "warhead" with other pharmacophores can yield compounds with activity superior to established drugs like nitrofurantoin . Furthermore, 5-nitrofurans are investigated as potential trypanocidal agents for diseases like Human African Trypanosomiasis. Their activation by a specific trypanosomal nitroreductase (TbNTR) produces metabolites toxic to the Trypanosoma brucei parasite, highlighting their utility in parasitology research . The 3-carboxamide substitution on the furan ring is a site of interest for medicinal chemistry, as it allows for structural diversification to optimize properties like potency and selectivity . This makes this compound a valuable intermediate or core structure for developing new antimicrobial and antiparasitic agents in research settings. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

118739-51-8

Molecular Formula

C5H4N2O4

Molecular Weight

156.097

IUPAC Name

5-nitrofuran-3-carboxamide

InChI

InChI=1S/C5H4N2O4/c6-5(8)3-1-4(7(9)10)11-2-3/h1-2H,(H2,6,8)

InChI Key

GVIXBLJYKVYGJN-UHFFFAOYSA-N

SMILES

C1=C(OC=C1C(=O)N)[N+](=O)[O-]

Synonyms

3-Furancarboxamide,5-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism : 2-carboxamide derivatives dominate research due to their synthetic accessibility and bioactivity. The 3-carboxamide isomer is less explored in the available literature.
  • Synthetic Routes : Amide coupling (e.g., DMF-mediated reactions ) and cyclocondensation are common for furan derivatives, whereas imidazole carboxamides like DIC undergo enzymatic N-demethylation .
  • Biological Activity: 5-Nitrofuran-2-carboxamides exhibit trypanocidal activity , while DIC demonstrates antineoplastic effects via metabolic activation .

Physicochemical and Metabolic Properties

  • Melting Points : Only fragmentary data exists; for example, a related 5-nitro-2-furancarboxamide derivative (compound 21 in ) has a melting point of 297°C, suggesting high thermal stability due to nitro and amide groups .
  • Spectral Signatures: IR spectra of 2-carboxamides confirm NH (3350–3250 cm⁻¹), C=O (1680–1650 cm⁻¹), and NO₂ (1530–1500 cm⁻¹) stretches, while ¹H NMR reveals aromatic proton shifts at δ 7.5–8.5 ppm .
  • Metabolism : Unlike DIC, which undergoes hepatic N-demethylation to release formaldehyde , nitrofurans may face nitro-reduction pathways, though specific data for 3-carboxamides is absent.

Preparation Methods

Formation of the Acid Chloride Intermediate

5-Nitrofuran-3-carboxylic acid is first activated via conversion to its acid chloride using oxalyl chloride or thionyl chloride. For example:

  • Procedure : 5-Nitrofuran-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Oxalyl chloride (1.2 eq) and catalytic dimethylformamide (DMF) are added dropwise at 0°C. The mixture is stirred at room temperature for 2 hours, after which solvents are evaporated under reduced pressure.

Coupling with Amines

The acid chloride is reacted with primary or secondary amines to yield the carboxamide:

  • General Method : The acid chloride is dissolved in DCM and added to a solution of the amine (1.2 eq) and triethylamine (2.0 eq) at 0°C. The reaction proceeds for 3–5 hours at room temperature, followed by aqueous workup and purification via silica gel chromatography.

Table 1: Representative Yields for this compound Derivatives

Amine ReactantCoupling AgentSolventYield (%)
AmmoniaOxalyl chlorideDCM78
MethylamineThionyl chlorideTHF82
CyclohexylamineOxalyl chlorideDCM65

Cyclization of N-Acylhydrazones

An alternative route involves the cyclization of N-acylhydrazones derived from 5-nitrofuran-3-carbaldehyde. This method, adapted from oxadiazole synthesis, offers regiocontrol:

Synthesis of N-Acylhydrazones

5-Nitrofuran-3-carbaldehyde is condensed with aroylhydrazides in ethanol under acidic conditions:

  • Example : 5-Nitrofuran-3-carbaldehyde (1.0 eq) and benzoylhydrazine (1.0 eq) are refluxed in ethanol with glacial acetic acid for 3 hours. The product precipitates upon cooling and is recrystallized from ethanol/water (yield: 85–90%).

Oxidative Cyclization

The N-acylhydrazone undergoes cyclization using acetic anhydride as both solvent and dehydrating agent:

  • Conditions : The hydrazone is heated in excess acetic anhydride at 140°C for 2 hours. After quenching with ice water, the product is isolated via filtration and washed with sodium bicarbonate.

Functionalization of Preformed Nitrofuran Scaffolds

Alkylation-Amidation Sequences

A patent (DE1126877B) describes alkylation strategies for nitrofuran derivatives, though focused on oxazolidinones. Adapting this approach:

  • Step 1 : N-Alkylation of a pyrazole-fused piperidine intermediate with alkyl halides (e.g., methyl iodide) in toluene using sodium hydride.

  • Step 2 : Hydrolysis of esters to carboxylic acids, followed by coupling with amines.

Analytical and Purification Techniques

Chromatographic Methods

  • Column Chromatography : Silica gel (230–400 mesh) with chloroform/methanol gradients (97:3 to 90:10) resolves regioisomers.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for pharmacological assays.

Spectroscopic Characterization

  • 1H NMR : Key signals include the furan H-3 proton (δ 7.23–7.76 ppm, J = 3.8 Hz) and amide NH (δ 8.38 ppm).

  • HRMS : Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 225.0524 for C₆H₅N₂O₄).

Challenges and Optimization Strategies

Regioselectivity in Nitration

Nitration of furan-3-carboxamide precursors often yields mixtures of 2- and 3-nitro isomers. Directed ortho-metalation (DoM) using directing groups (e.g., esters) may enhance 3-nitration efficiency, though this remains unexplored in published protocols.

Stability Considerations

The nitro group’s electron-withdrawing nature predisposes 5-nitrofurans to redox degradation. Storage under nitrogen at –20°C and avoidance of strong bases are recommended .

Q & A

Q. Basic Research Focus

  • Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures >95% purity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., nitro-group position at C3 of furan) .
    • IR Spectroscopy : Verifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and nitro-group absorptions (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₅H₄N₂O₃S for 5-Nitrothiophene-2-carboxamide) .

How do structural modifications (e.g., substituent position, heteroatom replacement) affect the bioactivity of this compound derivatives?

Q. Advanced Research Focus

  • Nitro-group position : Shifting the nitro group from C2 to C3 on the furan ring alters electron-withdrawing effects, impacting antimicrobial potency (e.g., MIC values against E. coli decreased by 50% in C3 derivatives) .
  • Heteroatom substitution : Replacing oxygen in the furan ring with sulfur (e.g., thiophene analogs) enhances lipophilicity, improving blood-brain barrier penetration in anticancer assays .
  • SAR studies : Use docking simulations (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., DNA gyrase inhibition for antimicrobial activity) .

What computational approaches are recommended to predict the pharmacokinetic properties of this compound analogs?

Q. Advanced Research Focus

  • ADME prediction : Tools like SwissADME calculate key parameters:
    • LogP : Optimal range 1–3 for oral bioavailability .
    • Topological polar surface area (TPSA) : Values <140 Ų suggest better membrane permeability .
  • Molecular dynamics (MD) simulations : Assess stability of drug-target complexes (e.g., MD trajectories for nitroreductase binding over 100 ns) .
  • Toxicity screening : QSAR models predict hepatotoxicity risks based on nitro-group reduction metabolites .

How should researchers address contradictions in reported biological activity data for this compound derivatives?

Q. Methodological Focus

  • Data normalization : Use standardized positive/negative controls (e.g., ciprofloxacin for antimicrobial assays) to minimize inter-lab variability .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for anticancer activity) and apply random-effects models to account for heterogeneity .
  • Experimental replication : Validate conflicting results under controlled conditions (e.g., identical cell lines, serum concentrations) .

What strategies mitigate solubility challenges during in vitro testing of this compound derivatives?

Q. Methodological Focus

  • Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulate hydrophobic derivatives in PLGA nanoparticles to enhance aqueous dispersion .
  • pH adjustment : For ionizable groups, prepare buffers (pH 6–8) to improve solubility without degrading the nitro moiety .

How can researchers design robust dose-response experiments to evaluate the anticancer potential of this compound compounds?

Q. Advanced Research Focus

  • Dose range : Test 5–8 concentrations spanning 0.1–100 µM to capture EC₅₀ values .
  • Cell-line panels : Include resistant lines (e.g., MCF-7/ADR for doxorubicin resistance) to assess selectivity .
  • Endpoint assays : Combine MTT (viability) with Annexin V/PI staining (apoptosis) to differentiate mechanisms .

Tables for Quick Reference

Table 1: Key Bioactivity Data for this compound Derivatives

DerivativeTarget ActivityIC₅₀/EC₅₀ (µM)Reference
5-Nitrothiophene-2-carboxamideAntimicrobial (S. aureus)12.5
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamideAnticancer (HeLa)8.3

Table 2: Computational Parameters for Pharmacokinetic Prediction

ParameterIdeal RangeToolReference
LogP1–3SwissADME
TPSA<140 ŲMolinspiration
Hepatotoxicity riskLow (QSAR score <0.5)admetSAR

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